Gemopatrilat metabolite M11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gemopatrilat metabolite M11 is a significant compound derived from the metabolism of gemopatrilat, a potent vasopeptidase inhibitor. Gemopatrilat is known for its dual inhibition of neutral endopeptidase and angiotensin-converting enzyme, making it a promising candidate for treating hypertension and heart failure .
Preparation Methods
The preparation of gemopatrilat metabolite M11 involves the biotransformation of gemopatrilat in vivo. After oral administration, gemopatrilat undergoes extensive metabolism in the body, leading to the formation of various metabolites, including M11 . The synthetic routes and reaction conditions for industrial production of gemopatrilat itself involve complex organic synthesis techniques, but specific details on the preparation of metabolite M11 are primarily focused on its metabolic pathways rather than direct synthesis .
Chemical Reactions Analysis
Gemopatrilat metabolite M11 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by enzymes in the liver.
Reduction: The opposite of oxidation, involving the gain of electrons or hydrogen.
Substitution: Reactions where one functional group in the molecule is replaced by another. Common reagents and conditions used in these reactions include enzymes like cytochrome P450, which play a crucial role in the oxidation and reduction processes.
Scientific Research Applications
Gemopatrilat metabolite M11 has several scientific research applications:
Chemistry: It is studied for its unique metabolic pathways and the role of enzymes in its formation.
Biology: Research focuses on its interaction with biological systems and its effects on cellular processes.
Medicine: As a metabolite of a vasopeptidase inhibitor, it is relevant in the study of cardiovascular diseases and potential therapeutic applications.
Mechanism of Action
The mechanism of action of gemopatrilat metabolite M11 involves its interaction with various molecular targets and pathways. Gemopatrilat itself inhibits neutral endopeptidase and angiotensin-converting enzyme, leading to increased levels of natriuretic peptides and decreased levels of angiotensin II . This dual inhibition results in vasodilation and reduced blood pressure. Metabolite M11, as a product of gemopatrilat metabolism, may retain some of these inhibitory effects, contributing to the overall pharmacological profile of the parent compound .
Comparison with Similar Compounds
Gemopatrilat metabolite M11 can be compared with other similar compounds, such as:
Omapatrilat: Another vasopeptidase inhibitor with a similar mechanism of action.
Sampatrilat: A compound with dual inhibition properties but different metabolic pathways.
Fasidotril: Known for its inhibition of neutral endopeptidase but with distinct pharmacokinetic properties. The uniqueness of this compound lies in its specific metabolic profile and the resulting pharmacological effects, which may differ from these similar compounds
Properties
CAS No. |
330589-09-8 |
---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
(2S)-2-methylsulfanyl-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H12O2S/c1-13-9(10(11)12)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12)/t9-/m0/s1 |
InChI Key |
CYAZQTVQDWFWTK-VIFPVBQESA-N |
Isomeric SMILES |
CS[C@@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CSC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.